1-(2-Aminophenyl)pyrrolidin-2-one
Overview
Description
1-(2-Aminophenyl)pyrrolidin-2-one is an organic compound with the molecular formula C₁₀H₁₂N₂O It is a derivative of pyrrolidinone, featuring an amino group attached to the phenyl ring
Scientific Research Applications
1-(2-Aminophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of fine chemicals and materials with specific functional properties.
Safety and Hazards
Safety data sheets suggest that personal protective equipment/face protection should be worn when handling 1-(2-Aminophenyl)pyrrolidin-2-one . Adequate ventilation should be ensured, and contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided, and dust formation should be prevented .
Future Directions
The pyrrolidine ring, which is a feature of 1-(2-Aminophenyl)pyrrolidin-2-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that this compound and its derivatives could have potential applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones and phenyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)pyrrolidin-2-one involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)pyrrolidin-2-one: Similar in structure but with the amino group attached to the para position of the phenyl ring.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidinone core but with additional functional groups.
Pyrrolizines: These compounds feature a fused pyrrolidine ring system.
Uniqueness
1-(2-Aminophenyl)pyrrolidin-2-one is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and biological activity. This structural feature allows for selective interactions with molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
1-(2-aminophenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-4-1-2-5-9(8)12-7-3-6-10(12)13/h1-2,4-5H,3,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWIPSFSNBNOQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427692 | |
Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14453-65-7 | |
Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00427692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-aminophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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